molecular formula C17H17NO B1607176 2-[Hydroxy(diphenyl)methyl]butanenitrile CAS No. 22101-20-8

2-[Hydroxy(diphenyl)methyl]butanenitrile

Cat. No.: B1607176
CAS No.: 22101-20-8
M. Wt: 251.32 g/mol
InChI Key: ZDTPCZLGZKXXGW-UHFFFAOYSA-N
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Description

Significance of Nitriles and Cyanohydrins in Organic Synthesis

Nitriles, organic compounds containing a −C≡N functional group, are of immense importance in organic synthesis. organic-chemistry.org The nitrile group is a versatile precursor to a variety of other functional groups, including carboxylic acids, amides, and amines, making nitriles valuable intermediates in the construction of more complex molecules. rsc.orgwikipedia.org They are integral to the production of pharmaceuticals, agrochemicals, and materials. wikipedia.org

Cyanohydrins, also known as alpha-hydroxynitriles, are a specific class of nitriles that feature a hydroxyl group and a cyano group attached to the same carbon atom. nih.gov This bifunctional nature makes them particularly useful building blocks in synthesis. nih.gov The presence of both a reactive hydroxyl group and a transformable nitrile group allows for a diverse range of subsequent chemical modifications. researchgate.net For instance, the nitrile group can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, both of which are important structural motifs in many biologically active compounds. nih.govyoutube.com

Overview of Alpha-Hydroxynitriles and their Chemical Utility

Alpha-hydroxynitriles, such as 2-[Hydroxy(diphenyl)methyl]butanenitrile, are key intermediates in synthetic organic chemistry. Their utility stems from the reactivity of their two functional groups. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to a ketone or ether and ester formation. The nitrile group, as mentioned, can be converted into a range of other functionalities. This dual reactivity allows for the strategic and sequential introduction of different chemical features into a molecule.

The formation of cyanohydrins is often a reversible nucleophilic addition of a cyanide anion to an aldehyde or ketone. wikipedia.org This reaction is a classic method for carbon chain extension and the creation of a new stereocenter. The development of asymmetric methods for cyanohydrin synthesis has been a significant area of research, enabling the selective production of specific enantiomers, which is crucial in pharmaceutical development. rsc.org

Structural Context of this compound within Organic Chemistry

This compound is a complex molecule that combines several key structural features. Its core is a butanenitrile chain, indicating a four-carbon chain with a nitrile group at one end. Attached to the second carbon of this chain (the alpha-carbon relative to the nitrile) are both a hydroxyl group and a diphenylmethyl group.

The combination of the polar and reactive hydroxyl and nitrile groups with the large, hydrophobic diphenylmethyl group results in a molecule with distinct chemical properties. The stereocenter at the alpha-carbon means that this compound can exist as a pair of enantiomers.

Historical Context of Related Diphenyl Compounds and Nitrile Chemistry

The history of nitrile chemistry dates back to the 18th and early 19th centuries. In 1782, the Swedish chemist Carl Wilhelm Scheele first synthesized hydrogen cyanide. chemicalbook.com This was followed by the preparation of benzonitrile (B105546) in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile (B127096) by Théophile-Jules Pelouze in 1834. chemicalbook.com The term "nitrile" was coined by Hermann Fehling in 1844. chemicalbook.com The development of synthetic methods for nitriles and the understanding of their reactivity have been pivotal in the advancement of organic chemistry.

Diphenyl compounds also have a long and rich history in chemistry. Biphenyl, the simplest compound with two connected phenyl rings, has been known for its thermal stability and has been used as a heat transfer fluid. chemicalbook.com The synthesis of substituted biphenyls and other diphenyl compounds has been advanced through the development of various cross-coupling reactions. chemicalbook.com Compounds containing the diphenylmethyl moiety have found applications in pharmaceuticals and materials science. For example, diphenylmethanol (B121723) is used in the synthesis of certain antihistamines. wikipedia.org The study of the reactions of diphenylmethyl compounds has also contributed to the understanding of radical chemistry. researchgate.net

Detailed Research Findings

Due to the specific and complex nature of this compound, dedicated research literature is scarce. However, its chemical behavior can be inferred from the extensive body of knowledge on cyanohydrins, nitriles, and diphenylmethyl compounds.

A plausible synthetic route to this compound would involve the nucleophilic addition of a cyanide source to 1,1-diphenyl-2-butanone. This cyanohydrin formation reaction is a well-established method for preparing alpha-hydroxynitriles. wikipedia.org The reaction is typically catalyzed by a base.

The reactivity of this compound is expected to be dictated by its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The tertiary hydroxyl group is likely to be less reactive towards oxidation than primary or secondary alcohols but can be involved in substitution or elimination reactions under appropriate conditions. The bulky diphenylmethyl group would sterically hinder reactions at the adjacent stereocenter.

Data Tables

Given the limited availability of experimental data for this compound, the following tables provide predicted physicochemical and spectroscopic data. These values are computationally derived and should be considered as estimates.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₇H₁₇NO
Molecular Weight251.33 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area44.1 Ų

Note: These properties were predicted using computational algorithms.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMRPeaks corresponding to aromatic protons (phenyl rings), the methine proton at the stereocenter, the ethyl group protons, and the hydroxyl proton.
¹³C NMRResonances for the nitrile carbon, the quaternary carbon of the stereocenter, aromatic carbons, and the ethyl group carbons.
IR SpectroscopyCharacteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aromatic and aliphatic), C≡N stretch (nitrile), and C-O stretch.

Note: Specific chemical shifts and absorption frequencies require experimental determination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17NO/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTPCZLGZKXXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944741
Record name 2-[Hydroxy(diphenyl)methyl]butanenitrile
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22101-20-8
Record name α-Ethyl-β-hydroxy-β-phenylbenzenepropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(alpha-Hydroxybenzhydryl)butyronitrile
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Record name 2-[Hydroxy(diphenyl)methyl]butanenitrile
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Record name 2-(α-hydroxybenzhydryl)butyronitrile
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Advanced Synthetic Methodologies for 2 Hydroxy Diphenyl Methyl Butanenitrile

Direct Synthesis Strategies

The most straightforward approach to the synthesis of 2-[Hydroxy(diphenyl)methyl]butanenitrile involves the direct addition of a cyanide source to benzophenone (B1666685). This can be achieved through various methods, with base-catalyzed approaches being a common strategy.

Base-Catalyzed Approaches: Reaction of Benzophenone with Butyronitrile (B89842)

The direct reaction of a ketone with a nitrile to form a cyanohydrin is a well-established transformation in organic synthesis. libretexts.org In the case of this compound, this involves the base-catalyzed addition of the carbanion derived from butyronitrile to the carbonyl carbon of benzophenone. The mechanism commences with the deprotonation of the α-carbon of butyronitrile by a strong base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the conjugate acid of the base or during aqueous workup, yields the final product, this compound.

The choice of base is critical for the success of this reaction. Strong bases are required to deprotonate the relatively weakly acidic α-protons of butyronitrile. Common bases employed for such transformations include alkali metal hydrides, amides, and alkoxides.

Optimization of Reaction Conditions and Reagents

The efficiency of the base-catalyzed synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of solvent, temperature, and the stoichiometry of the reactants and base.

Table 1: Key Parameters for Optimization of Benzophenone and Butyronitrile Reaction

ParameterConsiderations
Solvent The solvent must be inert to the strong base and capable of dissolving the reactants. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dimethoxyethane (DME) are commonly used. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield.
Temperature The deprotonation of butyronitrile is typically performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. The subsequent addition to benzophenone may be carried out at a slightly higher temperature, but careful temperature control is crucial to minimize undesired byproducts.
Base The choice and amount of base are critical. A stoichiometric amount of a strong, non-nucleophilic base is often required to ensure complete deprotonation of the butyronitrile. The strength of the base must be sufficient to overcome the pKa of the α-proton of the nitrile.
Reagent Stoichiometry The molar ratio of benzophenone, butyronitrile, and the base can significantly impact the yield. An excess of either the nitrile or the ketone may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Systematic variation of these parameters is essential to identify the optimal conditions for maximizing the yield and purity of this compound.

Alternative and Stereoselective Synthetic Routes

Beyond direct base-catalyzed methods, alternative and more sophisticated synthetic strategies have been developed to access α-hydroxy nitriles, with a particular emphasis on controlling stereochemistry and adhering to the principles of green chemistry.

Enantioselective and Diastereoselective Synthesis Considerations

The synthesis of chiral molecules in an enantiomerically pure form is a major focus of modern organic synthesis, particularly for applications in the pharmaceutical and agrochemical industries. nih.gov The this compound molecule possesses a chiral center at the carbon bearing the hydroxyl and cyano groups. The development of enantioselective methods for its synthesis is therefore highly desirable.

Chiral catalysts, such as those derived from BINAP, BOX, and Salen ligands, are instrumental in achieving high enantioselectivity in a variety of organic transformations. In the context of synthesizing the target molecule, a chiral catalyst could be employed to facilitate the asymmetric addition of the butyronitrile-derived nucleophile to benzophenone, resulting in the preferential formation of one enantiomer.

Furthermore, if the butyronitrile moiety were substituted to introduce a second chiral center, the synthesis would also need to address diastereoselectivity. Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. libretexts.org

Catalytic Approaches to Cyanohydrin Formation

Catalytic methods for cyanohydrin formation offer several advantages over stoichiometric approaches, including the use of smaller quantities of potentially hazardous reagents. The use of a catalyst can also enhance reaction rates and selectivity. organic-chemistry.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. wikipedia.orgslideshare.net In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, could facilitate the transfer of the cyanide anion (generated from a salt like KCN) from an aqueous phase to an organic phase containing benzophenone. wikipedia.orgslideshare.net This approach can lead to milder reaction conditions and simplified work-up procedures. wikipedia.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds. nih.gov Enzymes such as oxynitrilases are known to catalyze the enantioselective addition of cyanide to carbonyl compounds. researchgate.net The application of a suitable engineered enzyme could provide a highly selective and environmentally benign route to enantiomerically pure this compound. nih.govnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound is an important consideration for developing sustainable manufacturing processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally benign alternatives. For instance, exploring solvent-free reaction conditions or using water as a solvent where possible. organic-chemistry.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. organic-chemistry.orgrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Precursor Development and Functional Group Introduction

The assembly of this compound hinges on the strategic introduction of its key structural components: the diphenylmethyl moiety and the butanenitrile backbone. The development of suitable precursors and the sequence of functional group transformations are critical to achieving a successful and efficient synthesis.

Strategies for Introducing the Diphenylmethyl Moiety

The introduction of the diphenylmethyl (DPM) group is a pivotal step in the synthesis. Several methodologies can be employed, each with its own set of advantages and mechanistic underpinnings.

One common approach involves the use of diphenylmethanol (B121723) in the presence of an acid catalyst. This reaction is believed to proceed through the formation of a benzhydryl carbocation, which is then attacked by a nucleophile. mdpi.comresearchgate.net The choice of catalyst is crucial and can range from Brønsted acids to Lewis acids, including metal salts like palladium(II) chloride. mdpi.com The efficiency of this method can be influenced by the solvent and reaction temperature. researchgate.net

Another widely utilized strategy is the nucleophilic substitution of chloro- or bromodiphenylmethane . This typically requires the activation of a hydroxyl group on the precursor molecule through deprotonation with a strong base, such as sodium hydride, to form an alkoxide that can then displace the halide. mdpi.com

A milder and often more efficient alternative is the use of diphenylmethyl trichloroacetimidate . This reagent can esterify carboxylic acids or protect hydroxyl groups under neutral conditions, often without the need for an external catalyst. researchgate.net The reaction proceeds rapidly and avoids the use of harsh bases or potentially explosive reagents like diphenyldiazomethane. researchgate.net

Palladium-catalyzed reactions have also emerged as a powerful tool for forming C-C bonds to introduce the diphenylmethyl group. For instance, Suzuki-Miyaura coupling reactions between diarylmethyl esters and aryl boronic acids can be employed to synthesize triarylmethanes, a class of compounds structurally related to the diphenylmethyl moiety. nih.gov

Table 1: Comparison of Methods for Diphenylmethyl Moiety Introduction
MethodKey ReagentsGeneral ConditionsKey AdvantagesReference
Acid-Catalyzed ReactionDiphenylmethanol, Acid Catalyst (e.g., PdCl2)Neutral to acidic conditions, often requires heating.Utilizes a readily available starting material. mdpi.comresearchgate.net
Nucleophilic SubstitutionChloro- or bromodiphenylmethane, Strong Base (e.g., NaH)Basic conditions, formation of an alkoxide intermediate.A classic and well-established method. mdpi.com
Trichloroacetimidate MethodDiphenylmethyl trichloroacetimidateMild, often neutral conditions, no external catalyst needed.High efficiency and avoids harsh reagents. researchgate.net
Palladium-Catalyzed CouplingDiarylmethyl esters, Aryl boronic acids, Palladium catalystMild conditions, broad substrate scope.Forms C-C bonds directly, stereospecific potential. nih.gov

Methods for Butanenitrile Backbone Formation

The construction of the butanenitrile backbone is another fundamental aspect of the synthesis. Several classical and modern methods are available for the formation of nitriles.

A common and straightforward method is the nucleophilic substitution of a halogenoalkane with a cyanide salt, such as sodium or potassium cyanide. libretexts.orgchemguide.co.uk For the synthesis of a butanenitrile backbone, a suitable starting material would be a substituted bromopropane. This reaction is typically carried out by heating the reactants under reflux in an ethanolic solution. The presence of water should be minimized to avoid the formation of alcohol byproducts. libretexts.orgchemguide.co.uk

Nitriles can also be prepared by the dehydration of amides. This is achieved by heating the corresponding amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). libretexts.orgchemguide.co.uk The resulting nitrile is then typically isolated by distillation.

Another important route to hydroxynitriles is the addition of hydrogen cyanide (HCN) to aldehydes or ketones, a reaction that forms a cyanohydrin. libretexts.orgchemguide.co.uk Due to the high toxicity of HCN gas, it is often generated in situ by reacting a cyanide salt with an acid. chemguide.co.uk This method directly introduces both the hydroxyl and nitrile groups in a single step. For the synthesis of this compound, a potential precursor could be a ketone containing the diphenylmethyl group.

Table 2: Overview of Butanenitrile Backbone Formation Methods
MethodStarting MaterialKey ReagentsGeneral ConditionsReference
Nucleophilic SubstitutionHalogenoalkane (e.g., 1-bromopropane (B46711) derivative)NaCN or KCNHeated under reflux in ethanol (B145695). libretexts.orgchemguide.co.uk
Dehydration of AmideButanamide derivativeP₄O₁₀Heating a solid mixture. libretexts.orgchemguide.co.uk
Cyanohydrin FormationAldehyde or KetoneHCN (often generated in situ)Room temperature, pH adjusted to 4-5. chemguide.co.uk

Scale-Up and Process Chemistry Considerations for Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale process introduces a new set of challenges and considerations. For a molecule like this compound, factors such as process safety, cost-effectiveness, and environmental impact become paramount.

Process Intensification and Continuous Manufacturing: Modern pharmaceutical and fine chemical production increasingly favors continuous manufacturing over traditional batch processes. researchgate.netmit.edu This approach offers benefits such as improved heat and mass transfer, enhanced safety, and greater consistency in product quality. mit.edu For the synthesis of this compound, a continuous flow process could involve inline monitoring and control of reaction parameters, such as temperature and pH, to ensure high yields and purity. researchgate.net

Impurity Profiling and Control: In a multi-step synthesis, the formation of impurities is inevitable. A crucial aspect of process development is the identification, synthesis, and control of potential process-related impurities. mdpi.com This involves a thorough understanding of the reaction mechanisms to predict the formation of byproducts. High-performance liquid chromatography (HPLC) is a standard technique for monitoring the purity of the active pharmaceutical ingredient (API) and controlling impurity levels. mdpi.com

Crystallization and Polymorph Control: The final isolation and purification of the target compound often involve crystallization. The choice of solvent and crystallization conditions can significantly impact the crystal morphology, purity, and solubility of the final product. illinois.edu For a chiral molecule like this compound, diastereoselective or enantioselective crystallization may be necessary to isolate the desired stereoisomer.

Chemical Reactivity and Transformation Studies of 2 Hydroxy Diphenyl Methyl Butanenitrile

Reactions Involving the Hydroxyl Group

The tertiary benzylic hydroxyl group in 2-[Hydroxy(diphenyl)methyl]butanenitrile is a key site for various chemical transformations, including dehydration, esterification, etherification, and oxidation. The presence of the bulky diphenylmethyl group significantly influences the reactivity and mechanistic pathways of these reactions.

Dehydration Mechanisms and Product Analysis

The dehydration of tertiary alcohols, particularly benzylic ones, typically proceeds through an E1 mechanism due to the stability of the resulting carbocation intermediate. libretexts.orglibretexts.org In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, water. Subsequent departure of the water molecule generates a tertiary benzylic carbocation, which is stabilized by resonance with the two phenyl rings. A base then abstracts a proton from an adjacent carbon to form an alkene.

For this compound, the dehydration would be expected to yield a mixture of isomeric alkenes. The stability of these products, governed by Zaitsev's rule, would favor the formation of the more substituted alkene.

Plausible Dehydration Products of this compound

Product NameStructureNotes
2-(Diphenylmethylene)butanenitrileC(C6H5)2=C(CN)CH2CH3Zaitsev product, generally favored.
2-(Diphenylmethyl)-2-butenenitrile(C6H5)2CH-C(CN)=CHCH3Hofmann product, less substituted.

The reaction conditions, such as the choice of acid catalyst and temperature, can influence the product distribution. Milder conditions and lower temperatures may favor the formation of the kinetic product, while more forcing conditions could lead to the thermodynamically more stable product.

Esterification and Etherification Reactions

Esterification: The esterification of tertiary alcohols is notoriously difficult due to steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. quora.com Standard Fischer esterification conditions (acid catalyst and excess alcohol) are generally ineffective. quora.com More specialized methods are required to form esters from sterically hindered alcohols like this compound. One such strategy involves the use of benzotriazole (B28993) esters, which are formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated esters can then react with the tertiary alcohol, often requiring a base such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. researchgate.net

Etherification: The etherification of tertiary benzylic alcohols can also be challenging. However, methods have been developed for the synthesis of ethers from such sterically hindered alcohols. For instance, the reaction of benzylic alcohols with other alcohols in the presence of a catalytic amount of a Brønsted acid like tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) can proceed, likely via an Sₙ1 mechanism involving the formation of a stable benzhydrylium ion. researchgate.net Another approach involves the use of a palladium catalyst for the allylation of non-derivatized allylic alcohols to form allylated phenolic ethers, with water as the only byproduct.

Oxidation Reactions and Mechanistic Pathways

The oxidation of tertiary alcohols is generally not possible under standard conditions that involve the removal of a hydrogen atom from the carbon bearing the hydroxyl group, as this carbon lacks a hydrogen in tertiary alcohols. libretexts.orgchemguide.co.uklibretexts.org Therefore, oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are typically unreactive towards tertiary alcohols. libretexts.orglibretexts.org

However, under more forcing conditions or with specific reagents, oxidation can occur via C-C bond cleavage. Photocatalytic methods using semiconductors like titanium dioxide have shown the ability to oxidize tertiary alcohols, leading to the formation of a ketone and an alkane through a disproportionation reaction. nih.gov In the case of this compound, this would theoretically lead to the formation of benzophenone (B1666685) and butane (B89635). The presence of the nitrile group might influence the reaction pathway, but specific studies on this substrate are limited.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages: first to an amide, and then to a carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide intermediate. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. The resulting imidic acid intermediate tautomerizes to an amide. chemistrysteps.comlibretexts.org If the reaction is stopped at this stage, the amide can be isolated. Continued heating in the basic solution will lead to the hydrolysis of the amide to a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid. chemistrysteps.comlibretexts.org

Hydrolysis Products of this compound

Product NameStructureReaction Conditions
2-[Hydroxy(diphenyl)methyl]butanamide(C6H5)2C(OH)CH(CONH2)CH2CH3Mild acid or base hydrolysis
2-[Hydroxy(diphenyl)methyl]butanoic acid(C6H5)2C(OH)CH(COOH)CH2CH3Strong acid or base hydrolysis followed by acidification

Reduction to Amines

The reduction of nitriles is a common method for the synthesis of primary amines. libretexts.orgpressbooks.pub A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then occurs, leading to a dianion which, upon aqueous workup, gives the primary amine. libretexts.orgpressbooks.pub

For sterically hindered nitriles, such as this compound, the choice of reducing agent and reaction conditions is crucial. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to be effective for the reduction of a variety of aliphatic and aromatic nitriles to primary amines. nih.gov

Reduction Product of this compound

Product NameStructureReagent
1-(Diphenylmethyl)-1-aminobutane(C6H5)2CH-CH(CH2NH2)CH2CH3LiAlH₄

Nucleophilic Addition Reactions

The structure of this compound, a tertiary α-hydroxynitrile, is itself the product of a nucleophilic addition reaction. This class of reactions is fundamental to its synthesis, typically involving the addition of a cyanide nucleophile to a ketone. chemguide.co.ukdocbrown.info

Formation via Nucleophilic Addition: The synthesis of α-hydroxynitriles (also known as cyanohydrins) occurs through the nucleophilic attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of an aldehyde or ketone. chemguide.co.uk For this compound, the precursor would be 1,1-diphenylbutan-2-one. The reaction proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the partially positive carbon of the carbonyl group, breaking the C=O pi bond and forming a tetrahedral cyanoalkoxide intermediate. docbrown.info

Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by a weak acid like hydrogen cyanide (HCN) or water, to yield the final hydroxynitrile product. docbrown.infoyoutube.com

The reaction is generally catalyzed by base, which increases the concentration of the cyanide nucleophile, but is often performed under slightly acidic conditions (pH 4-5) to ensure the presence of HCN for the protonation step, leading to an optimal reaction rate. chemguide.co.uk

Table 1: Nucleophilic Addition for the Synthesis of α-Hydroxynitriles

Reactant 1 (Ketone)Reactant 2 (Cyanide Source)Product (α-Hydroxynitrile)
PropanoneNaCN / H₂SO₄2-Hydroxy-2-methylpropanenitrile chemguide.co.uk
ButanoneKCN / H₂SO₄2-Hydroxy-2-methylbutanenitrile docbrown.info
1,1-Diphenylbutan-2-oneKCN / H₂SO₄This compound

Reactivity at the Alpha-Carbon and Butane Backbone

The alpha-carbon of this compound is a quaternary, stereogenic center bearing the hydroxyl, nitrile, ethyl, and diphenylmethyl groups. This sterically congested environment significantly influences its reactivity.

Substitution Reactions

Substitution reactions at the alpha-carbon of tertiary alcohols are challenging. hmdb.ca Direct nucleophilic substitution (Sₙ1 or Sₙ2) of the hydroxyl group is unfeasible. The Sₙ2 pathway is blocked due to steric hindrance at the quaternary center, while the Sₙ1 pathway would require the formation of a tertiary carbocation upon protonation and loss of water. While the adjacent diphenylmethyl group could stabilize such a cation through resonance, the electron-withdrawing nature of the adjacent nitrile group would destabilize it, making its formation difficult under standard conditions.

Substitution can be achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, though such reactions are not widely documented for this specific complex structure.

Radical Reactions and β-Functionalization

The study of radical reactions involving hydroxyalkyl species provides insight into potential transformations. Research on simple α- and β-hydroxyalkyl radicals shows they can react with metal ions, such as Cu²⁺ and Cu⁺, in aqueous solutions. rsc.org For instance, α-hydroxyalkyl radicals can be oxidized by Cu²⁺, with reaction rates on the order of 10⁸ dm³ mol⁻¹ s⁻¹. rsc.org

Applying these principles to this compound, a radical could theoretically be generated at the alpha-carbon or along the butane backbone. β-functionalization would involve forming a radical at the third carbon of the butane chain (the CH₂ group). This would require a highly selective radical abstraction process, which is difficult to achieve without directing groups. The resulting β-radical could then potentially be trapped by various reagents. However, specific studies on radical-mediated β-functionalization of this compound are not prominent in the literature. The reaction of β-hydroxyalkyl radicals with copper ions is known to proceed more slowly than with their α-radical counterparts. rsc.org

Condensation and Alkylation Processes

Classic condensation (e.g., Aldol) and alkylation reactions typically require the formation of a carbanion (enolate) at the alpha-position to a carbonyl or nitrile group. This is achieved by deprotonating an acidic α-hydrogen. In this compound, the alpha-carbon is quaternary and has no α-hydrogens. Therefore, it cannot form an enolate at this position and cannot participate in such condensation or alkylation reactions as a nucleophile.

Alkylation could potentially occur at the oxygen of the hydroxyl group (O-alkylation) after deprotonation with a strong base to form an alkoxide, or at the nitrogen of the nitrile group under specific catalytic conditions, but these are distinct from traditional C-alkylation processes.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes. This often involves analyzing the transition states of its formation or subsequent reactions.

Transition State Analysis in Solvent-Mediated Reactions

The solvent plays a critical role in dictating the kinetics and thermodynamics of a reaction by influencing the stability of reactants, intermediates, and transition states. ajgreenchem.comdoaj.org For the formation of this compound via nucleophilic addition, the choice of solvent is crucial.

In a solvent-mediated reaction, the transition state can be significantly stabilized or destabilized relative to the reactants. For instance, in the formation of substituted piperidines, a reaction that proceeds through charged intermediates and transition states, polar protic solvents like ethanol (B145695) and methanol (B129727) can have a profound effect. ajgreenchem.com Experimental data from related syntheses show that a change in solvent can alter the activation parameters of a reaction. A more ordered transition state is often indicated by a large negative value for the entropy of activation (ΔS‡). ajgreenchem.com

Computational studies, such as those using Density Functional Theory (DFT), allow for the detailed analysis of transition state geometries. nih.gov In reactions involving charge separation, polar solvents typically lower the activation energy by stabilizing the charged transition state more than the neutral reactants, thereby accelerating the reaction. For the nucleophilic addition of cyanide to a ketone, a polar solvent would stabilize the developing negative charge on the oxygen atom in the transition state.

Table 2: Illustrative Solvent Effects on Activation Parameters for a Solvent-Mediated Reaction

Data based on a representative multi-step synthesis involving charged intermediates. ajgreenchem.com

SolventActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Methanol41.238.7-66.658.9
Ethanol28.526.0-142.569.4

Research on this compound Remains Limited

Comprehensive searches of available scientific literature and chemical databases have yielded no specific research detailing the chemical reactivity, transformation pathways, or catalytic applications of the compound This compound .

While the broader class of compounds known as cyanohydrins, to which this compound belongs, is the subject of extensive research, information on this specific molecule is not publicly available. Cyanohydrins, in general, are recognized as versatile synthetic intermediates in organic chemistry. Their reactivity often centers around the hydroxyl and nitrile functional groups, allowing for transformations into valuable molecules such as α-hydroxy acids, α-amino alcohols, and various heterocyclic compounds.

Studies on other cyanohydrins have explored their role in organocatalysis and metal-catalyzed reactions. For instance, research has demonstrated the use of various catalysts for the asymmetric synthesis of chiral cyanohydrins, which are crucial building blocks in the pharmaceutical and agrochemical industries. Metal complexes are often employed to catalyze the formation and subsequent transformation of cyanohydrins. However, none of the retrieved studies specifically mention or provide data for this compound.

The absence of specific data prevents a detailed discussion of its chemical behavior, including the role of potential intermediates in its reaction pathways or its specific applications in organocatalysis and metal-catalyzed transformations. Further empirical research is required to elucidate the chemical properties and potential applications of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By measuring the vibrational energies of bonds, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the primary functional groups present in 2-[Hydroxy(diphenyl)methyl]butanenitrile. The key vibrational modes expected are those from the hydroxyl (-OH), nitrile (-C≡N), and the aromatic (phenyl) groups.

The hydroxyl group's stretching vibration is typically a prominent feature in the IR spectrum. In a molecule like diphenylmethanol (B121723), a broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of an intermolecularly hydrogen-bonded -OH group. brainly.comnist.gov For this compound, a similar broad band would be anticipated in this region. Additionally, the C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band around 1050-1200 cm⁻¹. brainly.com

The nitrile group (-C≡N) provides a sharp and distinct absorption band, although it is typically of medium to weak intensity. This band is expected in the range of 2220-2260 cm⁻¹. In the analogue 2-phenylbutanenitrile, this peak is a key identifier. nih.gov

The presence of the two phenyl rings will give rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). brainly.com Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. brainly.com Furthermore, strong bands corresponding to out-of-plane C-H bending in the 690-900 cm⁻¹ range can indicate the substitution pattern of the aromatic rings.

The aliphatic portion of the butanenitrile chain will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound based on Analogous Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityAnalogous Compound Data (cm⁻¹)
HydroxylO-H Stretch (H-bonded)3200-3600Broad, Strong~3500 (Diphenylmethanol) brainly.com
NitrileC≡N Stretch2220-2260Sharp, Medium-WeakNot explicitly found
AromaticC-H Stretch3000-3100Sharp, Medium~3000 (Diphenylmethanol) brainly.com
AromaticC=C Stretch1450-1600Sharp, VariableNot explicitly found
AliphaticC-H Stretch2850-2960Sharp, MediumNot explicitly found
AlcoholC-O Stretch1050-1200Strong~1050 (Diphenylmethanol) brainly.com

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The nitrile C≡N stretch, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum, typically in the same 2220-2260 cm⁻¹ region. The symmetric vibrations of the phenyl rings, particularly the "ring-breathing" mode around 1000 cm⁻¹, are also typically strong in the Raman spectrum.

Aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches will be observed between 2850 and 2960 cm⁻¹. The C-O stretching vibration is generally weak in the Raman spectrum.

Table 2: Predicted Raman Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityAnalogous Compound Data (cm⁻¹)
NitrileC≡N Stretch2220-2260StrongNot explicitly found
AromaticRing Breathing~1000StrongNot explicitly found
AromaticC-H Stretch3000-3100MediumNot explicitly found
AliphaticC-H Stretch2850-2960MediumNot explicitly found

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Proton (¹H) NMR Techniques for Structural Elucidation

The ¹H NMR spectrum of this compound would provide a wealth of information. The protons of the two phenyl groups are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the free rotation around the C-C bonds, the signals may appear as complex multiplets.

The single proton of the hydroxyl group (-OH) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 2.0-5.0 ppm.

The proton attached to the chiral center (the carbon bearing the nitrile and diphenylmethyl groups) would give a signal that is split by the adjacent methylene (B1212753) protons of the ethyl group. This signal would likely appear as a triplet.

The methylene (-CH₂) protons of the ethyl group would be diastereotopic and are expected to show complex splitting patterns, likely a multiplet. The terminal methyl (-CH₃) protons of the ethyl group would likely appear as a triplet.

Table 3: Predicted ¹H NMR Data for this compound

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityAnalogous Compound Data (ppm)
Phenyl (Ar-H)7.0 - 8.0Multiplet7.2-7.4 (Diphenylmethanol) rsc.org
Hydroxyl (-OH)2.0 - 5.0Broad Singlet2.24 (Diphenylmethanol) rsc.org
Methine (-CH-CN)VariableTriplet~3.7 (2-Phenylbutanenitrile) nih.gov
Methylene (-CH₂-)VariableMultiplet~2.0 (2-Phenylbutanenitrile) nih.gov
Methyl (-CH₃)VariableTriplet~1.0 (2-Phenylbutanenitrile) nih.gov

Carbon-13 (¹³C) NMR and Advanced 2D NMR Methods

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. nih.gov The carbon atom to which the hydroxyl and two phenyl groups are attached would appear in the range of 70-80 ppm. rsc.org The carbons of the phenyl rings would show several signals in the aromatic region of 120-145 ppm. The aliphatic carbons of the butanenitrile chain would resonate in the upfield region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift (ppm)Analogous Compound Data (ppm)
Nitrile (-C≡N)115 - 125~121 (2-Phenylbutanenitrile) nih.gov
Quaternary Carbon (-C(OH)(Ph)₂)70 - 8076.3 (Diphenylmethanol) rsc.org
Phenyl (Ar-C)120 - 145126.5, 127.6, 128.5, 143.8 (Diphenylmethanol) rsc.org
Methine (-CH-CN)35 - 45~37 (2-Phenylbutanenitrile) nih.gov
Methylene (-CH₂-)20 - 30~28 (2-Phenylbutanenitrile) nih.gov
Methyl (-CH₃)10 - 15~11 (2-Phenylbutanenitrile) nih.gov

Nitrogen-15 (¹⁵N) NMR for Nitrile Group Analysis

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, can provide specific information about the nitrogen atom in the nitrile group. The chemical shift of the nitrile nitrogen is sensitive to its electronic environment. nih.govacs.org Studies on other nitrile-containing compounds have shown that the ¹⁵N chemical shift can be influenced by solvent and hydrogen bonding. nih.govacs.org For this compound, the ¹⁵N NMR spectrum would confirm the presence of the nitrile functional group and could potentially provide insights into intermolecular interactions involving the nitrogen atom. The chemical shift for a nitrile nitrogen typically falls within a broad range, but for many organic nitriles, it is observed between -90 and -140 ppm relative to nitromethane.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₁₇H₁₇NO), the exact molecular weight can be calculated, and its fragmentation behavior can be predicted based on the analysis of its functional groups and structurally similar compounds, such as diphenylmethanol.

The molecular formula C₁₇H₁₇NO gives a molecular weight of approximately 251.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251. The fragmentation of this molecule is largely dictated by the stability of the resulting carbocations. The diphenylmethanol moiety is particularly influential in directing the fragmentation pathways due to the high stability of the diphenylmethyl (benzhydryl) cation.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the carbon bearing the hydroxyl group and the butanenitrile group. This would result in the formation of a highly stable diphenylmethanol radical cation or, more likely, the loss of the butanenitrile side chain to form the diphenylmethyl cation.

Loss of Functional Groups: The molecule can undergo the loss of small neutral molecules. A peak corresponding to the loss of a water molecule (M-18) from the molecular ion is anticipated due to the presence of the hydroxyl group. The loss of hydrogen cyanide (HCN) (M-27) is also a possible fragmentation pathway for a nitrile-containing compound.

Phenyl Group Fragmentation: The presence of phenyl rings typically gives rise to a characteristic fragment at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). Another significant peak is often observed at m/z 105, which can be attributed to the benzoyl cation ([C₆H₅CO]⁺) if rearrangements occur, or more commonly in this structural context, the tropylium (B1234903) ion ([C₇H₇]⁺) formed after rearrangement, although the direct fragment from diphenylmethanol is the phenyl cation. The mass spectrum of diphenylmethanol shows significant peaks at m/z 184 (M⁺), 167 (M-OH)⁺, 105, and 77. nist.govmassbank.eu

A summary of predicted significant fragments for this compound is presented in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Daltons) Predicted Fragment Ion Fragmentation Pathway
251 [C₁₇H₁₇NO]⁺ Molecular Ion (M⁺)
233 [C₁₇H₁₅N]⁺ Loss of H₂O (M-18)
183 [C₁₃H₁₁O]⁺ Loss of butanenitrile side chain (C₄H₄N)
167 [C₁₃H₁₁]⁺ Benzhydryl cation (loss of OH and butanenitrile)
105 [C₇H₅O]⁺ / [C₈H₉]⁺ Benzoyl cation / Rearranged fragment

X-ray Crystallography for Solid-State Structural Determination

The conformation of this compound in the solid state is determined by the spatial arrangement of the two phenyl rings and the butanenitrile group around the central quaternary carbon atom. This arrangement minimizes steric strain and maximizes favorable intermolecular interactions. libretexts.org

The central carbon, bonded to two phenyl rings, a hydroxyl group, and a butanenitrile substituent, has a tetrahedral geometry. The conformation is defined by the torsion angles of the bulky substituents. Studies on structurally related diphenyl compounds reveal that the phenyl rings are typically not coplanar and adopt a twisted conformation to alleviate steric hindrance. researchgate.netnih.gov For instance, in 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile, the dihedral angle between the benzene (B151609) ring and the adjacent acryl group plane is 85.7(1)°. nih.gov In 2-methoxy-4,6-diphenylnicotinonitrile, the dihedral angle between the pyridine (B92270) core and a phenyl ring is 10.85°. nih.gov These examples show that crystal packing forces and intramolecular interactions finely tune the final conformation. The butanenitrile chain itself has rotational freedom, likely adopting a staggered conformation to minimize steric interactions.

Interactive Data Table: Typical Conformational Parameters from Related Structures

Structural Feature Parameter Typical Value Range Reference
Phenyl Ring Orientation Dihedral Angle (Ring-Ring) 40-70° nih.govresearchgate.net
Phenyl-Side Chain Dihedral Angle (C-C-C-C) 60-180° (gauche to anti) nih.govethz.ch
Nitrile Group C-C≡N Bond Angle ~178-180° nih.gov

The presence of a hydroxyl (-OH) group as a hydrogen bond donor and a nitrile group (-C≡N) as a potential hydrogen bond acceptor makes intermolecular hydrogen bonding a dominant feature in the crystal structure of this compound. mu-varna.bg The nitrogen atom of the nitrile group possesses a lone pair of electrons in an sp-hybridized orbital, making it a competent hydrogen bond acceptor. nih.govquora.com

It is highly probable that the molecules in the crystal lattice are linked by intermolecular O-H···N hydrogen bonds. This interaction would involve the hydroxyl hydrogen of one molecule and the nitrile nitrogen of an adjacent molecule. Such bonding can lead to the formation of one-dimensional chains or dimeric pairs, which then pack to form the three-dimensional crystal structure. Several crystal structures of nitrile-containing pharmaceuticals show hydrogen bonding between the nitrile nitrogen and donor groups. nih.gov While less common, O-H···O hydrogen bonds, forming dimeric structures between the hydroxyl groups of two molecules, could also potentially occur. These hydrogen bonds are crucial in stabilizing the crystal lattice and influencing the compound's physical properties.

Interactive Data Table: Potential Hydrogen Bonding Interactions

Donor (D) Acceptor (A) Bond Type Expected D···A Distance (Å)
O-H N≡C O-H···N 2.8 - 3.2

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a molecule like 2-[Hydroxy(diphenyl)methyl]butanenitrile, these methods provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic ground state of organic molecules. For this compound, DFT calculations, typically using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. researchgate.netresearchgate.net

The stability of the molecule can be assessed by analyzing its total electronic energy and the energies of its molecular orbitals. The presence of two bulky phenyl groups and a polar nitrile group suggests a complex potential energy surface with multiple local minima. DFT calculations help in identifying the global minimum, which corresponds to the most stable conformation of the molecule. The thermodynamic parameters, such as enthalpy, Gibbs free energy, and entropy, can also be computed to understand the molecule's stability under different conditions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comyoutube.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govlibretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxygen atom of the hydroxyl group, while the LUMO would likely be centered on the nitrile group and the aromatic rings. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. researchgate.net

Table 1: Representative Calculated HOMO-LUMO Energies and Reactivity Descriptors Note: These values are illustrative and based on typical results for similar organic molecules.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19
Electrophilicity Index (ω)2.80

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net DFT calculations are a reliable method for obtaining harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental results. libretexts.org

For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, the C-H stretches of the aromatic and aliphatic parts, and the C-C stretches of the phenyl rings. The calculated vibrational spectrum provides a detailed picture of the molecule's dynamic behavior. nih.gov

Table 2: Representative Calculated and Expected Experimental Vibrational Frequencies Note: These values are illustrative and based on known vibrational modes for similar functional groups.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Frequency (cm⁻¹)
O-HStretching35503400-3650
C-H (Aromatic)Stretching30503000-3100
C-H (Aliphatic)Stretching29502850-3000
C≡NStretching22402220-2260
C=C (Aromatic)Stretching1600, 14901450-1600
C-OStretching10501000-1250

The optimized molecular geometry obtained from DFT calculations provides detailed information about bond lengths, bond angles, and dihedral angles. researchgate.net This data is crucial for understanding the three-dimensional structure of the molecule. For this compound, the analysis would focus on the geometry around the chiral center, the orientation of the phenyl rings, and the conformation of the butanenitrile chain.

The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography if available, or with standard values for similar chemical bonds. This comparison helps to validate the computational model and provides insights into how the electronic environment influences the molecular structure.

Table 3: Representative Calculated Bond Lengths and Angles Note: These values are illustrative and based on standard bond parameters and calculations for analogous structures.

Bond/AngleParameterValue
C-OHBond Length1.43 Å
C-CNBond Length1.47 Å
C-C (Phenyl)Bond Length1.39 Å
C-H (Phenyl)Bond Length1.09 Å
C-C (Ethyl)Bond Length1.54 Å
O-C-CNBond Angle109.5°
C-C-C (Ethyl)Bond Angle112.0°
C-C-NBond Angle178.0°

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes such as conformational changes and interactions with solvents.

The conformational flexibility of this compound in a solvent can be investigated using MD simulations. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) and applying a force field, the trajectory of each atom can be calculated over a period of time. youtube.comnih.gov

Analysis of the MD trajectory would reveal the preferred conformations of the molecule in solution, the rotational dynamics of the phenyl groups, and the flexibility of the butanenitrile chain. It would also provide insights into the hydrogen bonding interactions between the hydroxyl group of the solute and the solvent molecules. Understanding the conformational dynamics is important as it can influence the molecule's reactivity and its interactions with other molecules in a biological or chemical system.

Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound, featuring a hydroxyl (-OH) group, a nitrile (-CN) group, and two phenyl rings, dictates its intermolecular interactions. These non-covalent forces are fundamental to its physical properties and its behavior in solution.

Hydrogen Bonding: The primary intermolecular force is hydrogen bonding, originating from the hydroxyl group. The hydrogen atom of the -OH group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions.

π-Stacking: The presence of two phenyl rings allows for π-stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

These interactions can lead to the formation of aggregates or clusters in solution. The extent of aggregation is dependent on factors such as concentration and the nature of the solvent. Computational models can predict the geometry and stability of these aggregates.

Table 1: Calculated Intermolecular Interaction Energies for Dimers of a Model System

Interaction TypeDimer ConfigurationCalculated Interaction Energy (kcal/mol)
Hydrogen BondingHead-to-tail (O-H···N≡C)-5.8
π-StackingParallel-displaced-2.5
T-shapedT-shaped-2.1

Note: Data is hypothetical and based on typical values for similar functional groups from computational studies.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes identifying transition states and intermediates along a reaction pathway.

A key reaction for the synthesis of this compound is the nucleophilic addition of a butyronitrile (B89842) anion to benzophenone (B1666685). Density Functional Theory (DFT) is a common computational method used to map out the potential energy surface of this reaction. The calculations would typically involve:

Reactant Complex Formation: Modeling the initial association of the deprotonated butyronitrile and benzophenone.

Transition State Search: Locating the transition state structure for the carbon-carbon bond formation.

Product Complex Formation: Modeling the resulting alkoxide intermediate before protonation.

These calculations reveal the step-by-step process of the reaction at a molecular level.

From the computed potential energy surface, the activation energy (the energy difference between the reactants and the transition state) can be determined. This activation barrier is a critical factor in determining the rate of the reaction.

Table 2: Predicted Kinetic Parameters for a Model Nucleophilic Addition Reaction

ParameterValue
Activation Energy (ΔG‡)15.2 kcal/mol
Rate Constant (k) at 298 K1.3 x 10⁻³ s⁻¹

Note: These values are illustrative and would be derived from transition state theory calculations based on the computed activation energy.

Solvation Effects in Computational Studies

The solvent plays a crucial role in chemical reactions, and computational models must account for its influence.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the solute and solvent, to be modeled directly. While more computationally expensive, this method can provide a more accurate picture of the solvation shell.

The polarity of the solvent can significantly impact both the rate and the outcome of a reaction. For the synthesis of this compound, the polarity of the solvent can affect:

Stabilization of Charged Species: Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and increasing the reaction rate.

Solubility of Reactants: The choice of solvent affects the solubility of the reactants, which in turn influences the reaction kinetics.

Computational studies can systematically vary the dielectric constant in an implicit solvent model to predict how the reaction profile changes in different solvents.

Table 3: Effect of Solvent Polarity on the Calculated Activation Energy

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Toluene2.418.5
Tetrahydrofuran (B95107) (THF)7.516.1
Acetonitrile37.514.8

Note: Data is hypothetical and illustrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Synthetic Utility and Advanced Chemical Applications

2-[Hydroxy(diphenyl)methyl]butanenitrile as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, with its reactive hydroxyl and nitrile groups, makes it a valuable precursor in the synthesis of more elaborate organic structures. The presence of diphenylmethyl and ethyl groups on the same carbon atom also introduces steric and electronic features that can be exploited in synthetic strategies.

Precursor for Complex Organic Molecules

The strategic positioning of its functional groups allows this compound to be a starting point for the synthesis of a variety of complex organic molecules. The nitrile group can be readily transformed into other key functional groups, such as carboxylic acids, amides, or primary amines, through well-established chemical reactions.

For instance, hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid, 2-[hydroxy(diphenyl)methyl]butanoic acid, or its amide. This transformation opens pathways to a range of derivatives including esters and other acid-derived functionalities. Concurrently, the hydroxyl group can undergo reactions like oxidation to a ketone or substitution to form ethers or esters, further expanding the molecular diversity achievable from this single precursor.

The reduction of the nitrile group, typically using reagents like lithium aluminum hydride, would lead to the formation of a vicinal amino alcohol, 1-amino-2-[hydroxy(diphenyl)methyl]butane. Such compounds are valuable building blocks in medicinal chemistry and the synthesis of chiral ligands.

A representative set of transformations highlighting the role of a cyanohydrin as a precursor is detailed in the table below. While these are general reactions for cyanohydrins, they illustrate the potential pathways for this compound.

Transformation Reagents and Conditions Product Functional Group Potential Product Name
Nitrile Hydrolysis (Acidic)H₃O⁺, heatCarboxylic Acid2-[Hydroxy(diphenyl)methyl]butanoic acid
Nitrile Hydrolysis (Basic)NaOH(aq), heat, then H₃O⁺Carboxylic Acid2-[Hydroxy(diphenyl)methyl]butanoic acid
Nitrile to Amide (Partial Hydrolysis)H₂SO₄ (conc.), 0 °CAmide2-[Hydroxy(diphenyl)methyl]butanamide
Nitrile Reduction1. LiAlH₄, Et₂O; 2. H₂OPrimary Amine1-Amino-2-[hydroxy(diphenyl)methyl]butane
Hydroxyl Group OxidationPCC, CH₂Cl₂Ketone2-(Diphenylcarbonyl)butanenitrile
Hydroxyl Group EtherificationNaH, R-X (e.g., CH₃I)Ether2-[Methoxy(diphenyl)methyl]butanenitrile

This table presents plausible transformations based on general cyanohydrin reactivity.

Building Block in Multi-Step Synthesis

Multi-step synthesis is a cornerstone of creating complex molecules that are not accessible through single-step reactions. mit.eduresearchgate.net The strategic incorporation of this compound into a multi-step sequence allows for the systematic construction of intricate molecular frameworks. Its bifunctionality is key, enabling sequential or, in some cases, one-pot transformations that build molecular complexity efficiently.

For example, a synthetic route could first involve the protection of the hydroxyl group, followed by the elaboration of the nitrile. Subsequent deprotection and further reaction at the hydroxyl site would demonstrate its utility as a linchpin in a longer synthetic sequence. This approach is common in the synthesis of pharmaceutical intermediates and other fine chemicals where precise control over the introduction of functional groups is paramount. researchgate.nettue.nl

The development of continuous flow processes in multi-step synthesis has highlighted the importance of well-behaved intermediates. researchgate.nettue.nl The properties of this compound could potentially be amenable to such technologies, allowing for streamlined and efficient production of downstream products.

Derivatization for Novel Chemical Entities (excluding biological applications)

The modification of the core structure of this compound can lead to the generation of novel chemical entities with unique properties. These derivatizations can focus on altering the existing functional groups or introducing new ones.

Synthesis of Analogs with Modified Functional Groups

The synthesis of analogs of this compound can be achieved through various chemical modifications. The hydroxyl group, for example, can be converted into a range of other functionalities. Esterification with various acyl chlorides or anhydrides would yield a library of ester derivatives. Alternatively, etherification with different alkyl halides can produce a series of ether analogs.

The nitrile group also offers a rich handle for derivatization. For instance, reaction with organometallic reagents, followed by hydrolysis, can lead to the formation of ketones. The [2+3] cycloaddition of the nitrile with azides is a well-known reaction that would produce tetrazole-containing analogs, which are of interest in various areas of chemistry.

Starting Material Reagent(s) Resulting Functional Group Product Class
This compoundAcetyl chloride, pyridine (B92270)EsterAcetate Ester
This compoundBenzyl bromide, NaHEtherBenzyl Ether
This compound1. Grignard Reagent (R-MgBr); 2. H₃O⁺Ketoneα-Hydroxy Ketone
This compoundSodium azide, NH₄ClTetrazole5-Substituted Tetrazole

This table illustrates potential derivatizations based on the known reactivity of hydroxyl and nitrile groups.

Introduction of Chiral Auxiliaries for Stereocontrol

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and chiral auxiliaries are a powerful tool in this endeavor. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com

In the context of this compound, a chiral auxiliary could be employed in several ways. One approach would be to start with the prochiral ketone, 1,1-diphenyl-2-butanone, and perform a diastereoselective cyanohydrin formation using a chiral cyanide source or a chiral catalyst.

Alternatively, the hydroxyl group of racemic this compound could be derivatized with a chiral auxiliary. This would create a mixture of diastereomers that could potentially be separated. The separated diastereomers could then undergo further reactions where the chiral auxiliary directs the stereochemistry of subsequent transformations. After the desired stereoselective step, the auxiliary can be removed.

A notable example of a practical chiral auxiliary is pseudoephenamine, which has been shown to be effective in directing asymmetric alkylation reactions. harvard.edu While not directly applied to this compound in the reviewed literature, the principles of its use could be extended to this system. For instance, the hydroxyl group of the butanenitrile could be converted to a leaving group, and a subsequent nucleophilic substitution could be directed by a chiral auxiliary attached to another part of the molecule.

Potential Role in Material Science and Polymer Chemistry (if academically supported)

Currently, there is a lack of academically supported research or literature detailing the application of this compound in the fields of material science and polymer chemistry. While the presence of aromatic rings and reactive functional groups might suggest potential as a monomer or a modifier for polymers, no such studies have been found in the public domain. Therefore, any discussion on this topic would be purely speculative and is beyond the scope of this scientifically focused article.

Incorporation into Polymeric Structures

The unique molecular architecture of this compound, featuring a reactive nitrile group, a hydroxyl functionality, and bulky diphenylmethyl and ethyl substituents, presents intriguing possibilities for its use in advanced polymer synthesis. While direct polymerization of this compound as a sole monomer is not a primary application, its incorporation as a functional comonomer or as a modifying agent for existing polymers offers significant potential for tailoring polymer properties.

The presence of the nitrile (—C≡N) group is of particular interest for polymer modification. Nitrile functionalities are relatively inert under many polymerization conditions, allowing for their inclusion in polymer backbones or as pendant groups. acs.orgnih.gov Subsequently, the nitrile group can undergo a variety of post-polymerization modifications to introduce new functionalities. scilit.comresearchgate.net These transformations can dramatically alter the physicochemical properties of the resulting polymer. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole via click chemistry. researchgate.net Each of these transformations introduces new reactive sites, alters the polymer's polarity and solubility, and can be used to attach other molecules, such as crosslinkers, drugs, or biomolecules.

The hydroxyl (—OH) group on the chiral center of this compound provides another anchor point for polymer modification or can directly influence the polymer's characteristics. This hydroxyl group can be esterified or etherified, providing a means to graft other polymer chains or attach specific functional moieties. google.com Furthermore, the hydroxyl group can participate in hydrogen bonding, which can significantly impact the polymer's thermal properties, mechanical strength, and morphology. In applications such as polymer electrolytes for lithium-sulfur batteries, polymers containing both hydroxyl and nitrile groups have been shown to create a synergistic effect, immobilizing polysulfides and suppressing dendrite formation. acs.org

The bulky diphenylmethyl group is expected to impart increased thermal stability and rigidity to a polymer chain. Its presence can also create significant steric hindrance, which can be strategically used to control polymer tacticity or to create polymers with a high free volume, a desirable property for gas separation membranes.

Potential Polymer Architectures Incorporating this compound:

Polymer Type Role of this compound Anticipated Properties Potential Applications
Functional Copolymers Comonomer in addition or condensation polymerizationEnhanced thermal stability, tunable polarity, sites for crosslinkingHigh-performance plastics, adhesives, and coatings
Graft Copolymers Initiating site (via the hydroxyl group) for grafting other polymer chainsModified surface properties, improved compatibility in blendsCompatibilizers, surface modifiers, drug delivery systems
Polymer Networks Crosslinking agent after modification of the nitrile or hydroxyl groupIncreased mechanical strength, controlled swelling behaviorHydrogels, elastomers, thermosets

Exploration in Supramolecular Assembly

The distinct functional groups of this compound make it a compelling candidate for the design and construction of complex supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, higher-order structures. The hydroxyl, nitrile, and phenyl groups of this compound provide multiple avenues for such interactions.

The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of robust and directional interactions. researchgate.net It can form hydrogen bonds with other hydroxyl groups, nitrile nitrogens, or other hydrogen bond acceptors in a system. The nitrile group, with its lone pair of electrons and polarized triple bond, can act as a hydrogen bond acceptor. nih.gov The interplay between the hydroxyl and nitrile groups can lead to the formation of specific and predictable self-assembly motifs. For instance, studies on cyanohydrins, which share the α-hydroxynitrile functionality, have shown their propensity to form ordered structures through hydrogen bonding. nih.gov

The two phenyl rings of the diphenylmethyl group are key to forming π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are crucial in stabilizing supramolecular architectures. The bulky and rigid nature of the diphenylmethyl group can also act as a "supramolecular synthon," a structural unit that predictably directs the formation of a larger assembly. nih.gov

The chirality of this compound introduces another layer of complexity and potential for creating highly ordered, chiral supramolecular structures. The enantioselective self-assembly of chiral molecules can lead to the formation of helical structures, chiral cavities, and other complex architectures with potential applications in chiral recognition, asymmetric catalysis, and nonlinear optics.

Potential Supramolecular Structures and Applications:

Interaction Type Participating Functional Groups Resulting Supramolecular Structure Potential Applications
Hydrogen Bonding Hydroxyl (donor/acceptor), Nitrile (acceptor)Chains, sheets, networksCrystal engineering, gel formation, molecular recognition
π-π Stacking Phenyl ringsColumnar stacks, layered structuresOrganic electronics, host-guest chemistry
Combined Interactions All functional groupsHelical assemblies, porous frameworksChiral separation, asymmetric catalysis, smart materials

The ability of aryl nitriles to act as both hydrogen-bond acceptors and modifiable organic groups allows for the rapid diversification of molecules within crystalline solids, opening avenues for post-synthetic modification of self-assembled structures. nih.gov The combination of a hydrogen-bonding hydroxyl group and a π-stacking diphenylmethyl moiety within the same molecule suggests that this compound could be a versatile building block in the field of supramolecular chemistry and materials science.

Conclusion and Future Research Directions

Emerging Synthetic Methodologies for Alpha-Hydroxynitriles

The field of organic synthesis is continuously evolving, with several emerging methodologies being applied to the production of α-hydroxynitriles. To address safety concerns associated with the handling of highly toxic hydrogen cyanide, flow chemistry and continuous synthesis processes are being developed, offering safer and more scalable production routes. acs.org

Biocatalysis remains a cornerstone of modern cyanohydrin synthesis, with significant research focused on the discovery and engineering of hydroxynitrile lyases (HNLs). rsc.orgacs.org Scientists are exploring diverse natural sources, including plants, bacteria, and even arthropods, to find novel HNLs with superior stability and selectivity. acs.orgpnas.org Protein engineering techniques are being employed to enhance the properties of these enzymes for industrial applications. acs.org The development of new chemical catalysts also continues, with a focus on novel chiral Lewis acidic metal complexes and organocatalysts to improve enantioselectivity. diva-portal.org Additionally, alternative cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) are frequently used in modern synthesis to avoid the direct use of HCN gas. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org

Advancements in Spectroscopic and Computational Analysis for Complex Molecules

The unambiguous structural characterization of complex molecules, including diastereomeric and chiral α-hydroxynitriles, is critically dependent on advanced analytical techniques. Modern high-resolution spectroscopic methods provide unprecedented detail about molecular structure and properties. longdom.orgazooptics.com Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures and determining the relative stereochemistry of compounds like 2-[Hydroxy(diphenyl)methyl]butanenitrile. numberanalytics.com Other techniques such as infrared (IR) spectroscopy are vital for identifying characteristic functional groups. longdom.orgsolubilityofthings.com For chiral molecules, chiroptical methods like circular dichroism (CD) spectroscopy are emerging as valuable tools for analyzing enantiomeric composition. nih.govacs.org

In parallel, computational chemistry has become an indispensable partner to experimental analysis. researchgate.net Density Functional Theory (DFT) calculations are widely used to model molecular structures, predict their stability, and calculate theoretical spectroscopic data that can be compared against experimental results for structural validation. researchgate.netresearchgate.net This combined experimental and computational approach is particularly powerful for rationalizing and predicting the stereochemical outcomes of asymmetric reactions and for understanding enzyme-substrate interactions through molecular docking studies. nih.govresearchgate.net

Unexplored Reactivity Patterns and Chemical Transformations

The synthetic versatility of α-hydroxynitriles stems from the reactivity of their two functional groups, the hydroxyl and the nitrile. libretexts.orgchemistrysteps.com These groups can be readily transformed into other valuable functionalities, such as α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones, making them important synthetic intermediates. rsc.orgchemistrysteps.com

However, there are still many underexplored areas of their chemical reactivity. Future research may focus on developing novel transformations that go beyond the established reactions of the hydroxyl and nitrile moieties. For instance, the selective functionalization of C-H bonds elsewhere in the molecule could open up new pathways for creating complex molecular architectures. Another avenue of investigation is the potential for the α-hydroxynitrile unit to act as a directing group or a ligand in catalytic processes, harnessing its unique electronic and coordinating properties. nih.gov The behavior of these compounds under photoredox or electrochemical conditions is also a promising area that could lead to the discovery of unprecedented chemical transformations. organic-chemistry.org

Potential for Novel Applications in Pure Chemical Sciences

Beyond their established role as intermediates in organic synthesis, α-hydroxynitriles possess properties that suggest potential applications in other areas of pure chemical science. Their ability to participate in hydrogen bonding and to coordinate with metal ions through the nitrile and hydroxyl groups makes them attractive building blocks for supramolecular chemistry and the design of coordination polymers. taylorandfrancis.comnih.gov

In materials science, α-hydroxynitriles could be utilized as monomers or precursors for the synthesis of functional polymers. taylorandfrancis.comazooptics.com The inherent chirality of enantiopure α-hydroxynitriles could be exploited to create novel chiral materials, such as chiral stationary phases for chromatographic separations or as chiral dopants to induce specific properties in liquid crystals. The continued discovery of new hydroxynitrile lyases from diverse biological sources also contributes to the expanding toolbox of industrial biotechnology, providing efficient and environmentally benign catalysts for chemical synthesis. pnas.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Hydroxy(diphenyl)methyl]butanenitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Pathway 1 : Condensation of diphenylmethanol with butyronitrile derivatives under acidic catalysis (e.g., H₂SO₄). Monitor reaction progression via TLC and optimize stoichiometry to minimize side products.
  • Pathway 2 : Grignard addition to nitrile precursors, followed by quenching with aqueous HCl. Control temperature (<0°C) to prevent over-reduction .
  • Yield Optimization : Use DOE (Design of Experiments) to evaluate parameters (temperature, catalyst loading, solvent polarity). Compare yields using GC-MS or NMR quantification.

Q. How can the stereochemical configuration of this compound be resolved?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) and refine using SHELXL .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phase. Validate enantiomeric excess (EE) via polarimetry .
  • NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and assign configurations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identify nitrile (C≡N) stretch (~2250 cm⁻¹) and hydroxyl (O-H) stretch (~3400 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Resolve diastereotopic protons via NOESY .
  • High-Resolution MS : Confirm molecular formula (C₁₇H₁₇NO) with ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How do photochemical reactions involving this compound proceed, and what intermediates form?

  • Methodology :

  • Laser Flash Photolysis : Irradiate the compound in deoxygenated benzene and detect transient intermediates (e.g., diphenylmethyl radicals) via UV-vis spectroscopy .
  • Radical Trapping : Introduce tert-nitrosobutane to stabilize and isolate radicals for EPR analysis. Compare kinetics under varying light intensities .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map energy profiles and validate intermediate stability .

Q. How can conflicting solubility data across studies be reconciled?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, DMF, and THF via gravimetric analysis. Account for temperature and purity effects (e.g., Karl Fischer titration for water content) .
  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility and explain discrepancies in literature .
  • Cross-Validation : Compare results with independent techniques (e.g., dynamic light scattering for aggregation studies) .

Q. What are the environmental degradation pathways of this compound, and how can its by-products be mitigated?

  • Methodology :

  • Hydrolytic Degradation : Expose to pH 2–12 buffers at 40°C. Monitor nitrile → amide → carboxylic acid conversion via LC-MS .
  • Photocatalytic Oxidation : Use TiO₂ nanoparticles under UV light to degrade the compound. Identify intermediates (e.g., diphenylketone) via GC-MS .
  • Ecotoxicology Assays : Test by-product toxicity using Daphnia magna acute toxicity tests (OECD 202) .

Q. What strategies resolve crystallographic disorder in this compound structures?

  • Methodology :

  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R₁/Rw convergence metrics .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.8 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (C-H···π, O-H···N) to explain packing anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.